

A Comparative Analysis of (-)-4-Methylamphetamine and (-)-Amphetamine Effects on Dopamine Transporters

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Compound of Interest

Compound Name: 4-Methylamphetamine, (-)-

Cat. No.: B15185106

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of (-)-4-Methylamphetamine ((-)-4-MA) and (-)-amphetamine on dopamine transporters (DAT). The information presented is supported by experimental data to assist researchers in understanding the pharmacological nuances of these two psychoactive compounds.

Quantitative Analysis of Dopamine Transporter Interaction

The potencies of (-)-4-Methylamphetamine and (-)-amphetamine in inducing dopamine release have been quantified through in vitro studies. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of each compound required to elicit 50% of the maximal dopamine release, are summarized in the table below. Lower EC₅₀ values indicate a higher potency.

Compound	Dopamine Transporter (DAT) EC ₅₀ for Dopamine Release
(-)-4-Methylamphetamine	44.1 nM
(-)-Amphetamine	8.0 nM - 24.8 nM

Note: The EC50 values are derived from in vitro assays and represent the concentration required to induce a half-maximal release of dopamine.

Experimental Methodologies

The following sections detail the experimental protocols commonly employed to assess the interaction of substances with the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay determines the binding affinity (K_i) of a compound to the dopamine transporter.

Protocol:

- Preparation of Synaptosomes:
 - Rodent brain tissue (e.g., striatum) is homogenized in ice-cold sucrose buffer.
 - The homogenate is centrifuged at a low speed to remove cellular debris.
 - The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are resealed nerve terminals containing dopamine transporters.
 - The synaptosomal pellet is washed and resuspended in an appropriate assay buffer.
- Binding Reaction:
 - Aliquots of the synaptosomal preparation are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the dopamine transporter (e.g., [^3H]WIN 35,428).
 - Increasing concentrations of the unlabeled test compound ((-)-4-Methylamphetamine or (-)-amphetamine) are added to compete with the radioligand for binding to the DAT.
 - Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

- Separation and Quantification:
 - The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.
 - The filters are washed with ice-cold buffer to remove unbound radioligand.
 - The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis:
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
 - The IC₅₀ value is then converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Synaptosome Dopamine Release Assay

This assay measures the ability of a compound to induce the release of dopamine from pre-loaded synaptosomes.

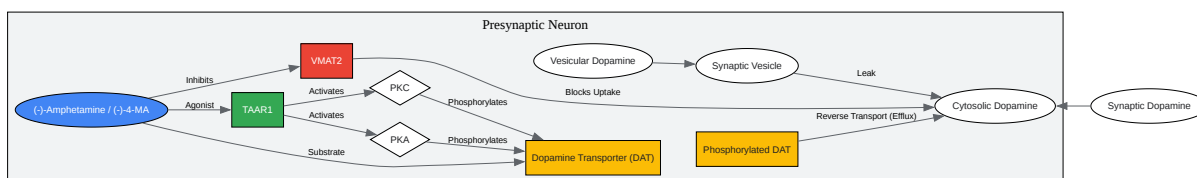
Protocol:

- Synaptosome Preparation and Loading:
 - Synaptosomes are prepared as described in the radioligand binding assay protocol.
 - The synaptosomes are then incubated with [³H]dopamine to allow for its uptake and storage within synaptic vesicles.
- Release Experiment:
 - The [³H]dopamine-loaded synaptosomes are washed to remove excess extracellular radioactivity.
 - The synaptosomes are then incubated with increasing concentrations of the test compound ((-)-4-Methylamphetamine or (-)-amphetamine).

- Sample Collection and Quantification:
 - At specified time points, the incubation is terminated by centrifugation to separate the synaptosomes from the supernatant.
 - The amount of [^3H]dopamine released into the supernatant is quantified using liquid scintillation counting.
- Data Analysis:
 - The amount of [^3H]dopamine released at each concentration of the test compound is measured.
 - The data is then used to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal release) is calculated.

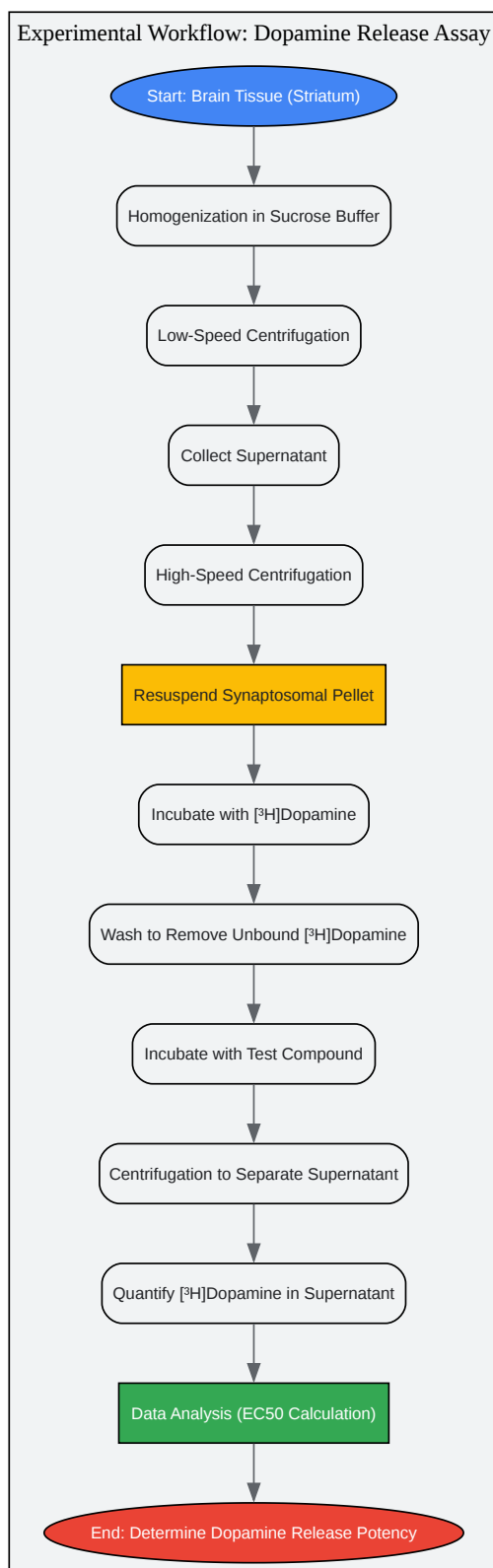
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in amphetamine-induced dopamine release and a typical experimental workflow for assessing these effects.



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Caption: Signaling pathway of amphetamine-induced dopamine release.



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Caption: Workflow for a synaptosome-based dopamine release assay.

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